molecular formula C32H31N3O4 B2420971 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea CAS No. 1022331-58-3

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea

Cat. No. B2420971
CAS RN: 1022331-58-3
M. Wt: 521.617
InChI Key: KBXVCJJNUAJKBW-UHFFFAOYSA-N
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Description

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea is a useful research compound. Its molecular formula is C32H31N3O4 and its molecular weight is 521.617. The purity is usually 95%.
BenchChem offers high-quality 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

BRAFV600E Inhibitors

Compounds like 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea have been studied as potential BRAFV600E inhibitors. One study demonstrated that aryl phenyl ureas with a 4-quinazolinoxy substituent are potent inhibitors of mutant and wild type BRAF kinase. These compounds show promise in mouse tumor xenograft models following oral dosing (Holladay et al., 2011).

Stereochemistry in Alkaloids

Research on the stereochemistry of optically active isoquinoline-carboxylates and related compounds provides insights into the detailed structural aspects of such molecules. X-ray analysis and CD spectra have been utilized to determine the configurations of these compounds, which is crucial for understanding their biological activity and potential medicinal applications (Chrzanowska et al., 1987).

Synthetic Methodology for Isoquinoline Skeletons

There is ongoing research into developing new methodologies for the synthesis of the isoquinoline skeleton, which is a key structure in many alkaloids. This includes the transformation of specific ester functionalities into desired acyl azides and the cyclization of urea derivatives to form isoquinoline skeletons, showcasing the versatility of these compounds in synthetic organic chemistry (Mujde et al., 2011).

Pharmaceutical Applications

The chemical structure of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea and related molecules are being explored for various pharmaceutical applications. This includes studies on their potential as P-glycoprotein inhibitors, which are important in cancer treatment and drug resistance. The metabolic pathways of these compounds have been studied in vivo and in vitro to understand their pharmacokinetic properties and potential therapeutic applications (Paek et al., 2006).

Antagonists for Human Adenosine Receptors

Isoquinoline and quinazoline urea derivatives, which are structurally related to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea, have been found to bind to human adenosine A(3) receptors. These compounds have potential therapeutic applications in the treatment of various conditions mediated by adenosine receptors, including inflammation and cancer (van Muijlwijk-Koezen et al., 2000).

properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O4/c1-37-30-19-24-16-17-33-29(28(24)20-31(30)38-2)18-22-8-10-25(11-9-22)34-32(36)35-26-12-14-27(15-13-26)39-21-23-6-4-3-5-7-23/h3-15,19-20H,16-18,21H2,1-2H3,(H2,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXVCJJNUAJKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea

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